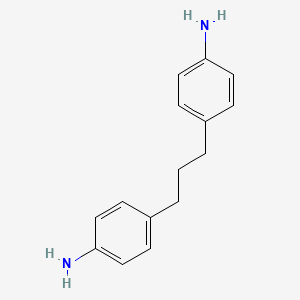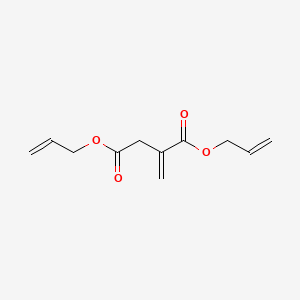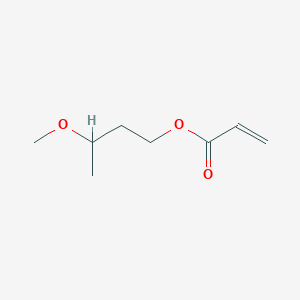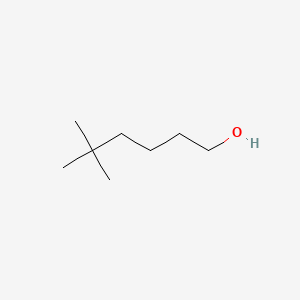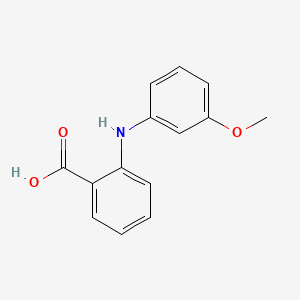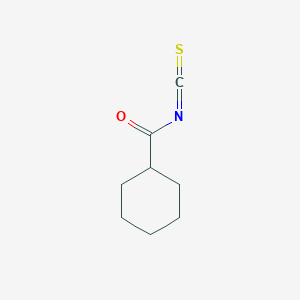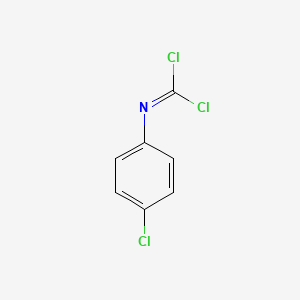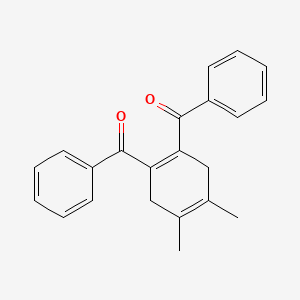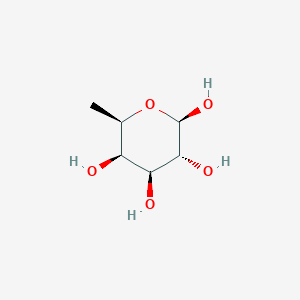
beta-D-Fucose
Übersicht
Beschreibung
Beta-D-Fucose is a type of hexose, a monosaccharide with six carbon atoms. It is a small molecule that is part of the experimental group . It is also known as β-D-Fuc and β-D-fucose . This compound is present in a wide variety of organisms . In mammals, fucose-containing glycans have important roles in various biological processes .
Synthesis Analysis
Two pathways operate in mammalian cells for the synthesis of GDP-fucose, the precursor of fucosylated glycans. These are the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . Fucosylated glycans are constructed by fucosyltransferases, which require the substrate GDP-fucose .Molecular Structure Analysis
The molecular structure of beta-D-Fucose is C6H12O5 . It is a six-carbon sugar unit, which distinguishes it from other sugars present in mammals .Chemical Reactions Analysis
Beta-D-Fucose is involved in various chemical reactions. For instance, β-D-fucosidase, an enzyme, catalyzes the hydrolysis of terminal non-reducing β-D-fucose residues in β-D-fucosides . The optimal activities of this enzyme were found to be at approximately pH 6.0 and 55 °C .Physical And Chemical Properties Analysis
Beta-D-Fucose has an average weight of 164.1565 and a monoisotopic weight of 164.068473494 . Its chemical formula is C6H12O5 . The density is predicted to be 1.556±0.06 g/cm3, and the boiling point is predicted to be 323.9±42.0 °C .Wissenschaftliche Forschungsanwendungen
1. Role in Macrophage Receptor-Mediated Pinocytosis
Beta-D-Fucose plays a significant role in the interaction with macrophages, a type of white blood cell. Research demonstrates that L-Fucose-terminated glycoconjugates are recognized by pinocytosis receptors on macrophages. This interaction involves a specific uptake mechanism and is crucial for the immune response and cellular communication. The study by Shepherd, V., Lee, Y., Schlesinger, P., & Stahl, P. (1981) highlights this interaction, showing the importance of beta-D-Fucose in immune cell functioning (Shepherd et al., 1981).
2. Association with Colon Adenocarcinoma Progression
Beta-D-Fucose's expression levels have been linked to the progression of colon adenocarcinoma. A study by Sun, J., Thurin, J., Cooper, H. S., Wang, P., Maćkiewicz, M., Steplewski, Z., & Blaszczyk-Thurin, M. (1995) revealed a significant increase in mRNA levels of beta-D-galactoside alpha-2-L-fucosyltransferase in colon adenocarcinomas compared to normal colon mucosa. This finding suggests that beta-D-Fucose-related enzymes may be key indicators or contributors to the malignant progression of this cancer (Sun et al., 1995).
3. Applications in Enzyme Evolution and Biotechnology
The evolution of enzymes for specific substrate recognition, such as beta-fucosidase from beta-galactosidase, demonstrates the applicability of beta-D-Fucose in biotechnological research. Zhang, J., Dawes, G., & Stemmer, W. (1997) successfully evolved a beta-fucosidase with a significant increase in substrate specificity for beta-D-Fucose through DNA shuffling, underlining the potential of beta-D-Fucose in developing specialized enzymes for industrial and research applications (Zhang et al., 1997).
4. Role in Blood Group Determinants
Beta-D-Fucose is integral to the expression of blood group H determinants. The study by Ernst, L., Rajan, V. P., Larsen, R., Ruff, M. M., & Lowe, J. (1989) showed that the expression of GDP-L-fucose: beta-D-galactoside 2-alpha-L-fucosyltransferase in mouse cells after transfection with human DNA is critical for blood group H expression. This research provides insights into the molecular basis of blood group determination and its medical implications (Ernst et al., 1989).
5. Structural Analysis in Biochemistry
The structure of compounds like sulfated fucose branches in fucosylated chondroitin sulfate is crucial for understanding their biological activity. Wu, M., Huang, R., Wen, D., Gao, N., He, J., Li, Z., & Zhao, J. (2012) characterized the structure of these sulfated fucose branches and their role in anticoagulant activity, showing the importance of beta-D-Fucose in biochemical structure-function relationships (Wu et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-FPRJBGLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318534 | |
| Record name | β-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-D-Fucose | |
CAS RN |
28161-52-6 | |
| Record name | β-D-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28161-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028161526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | β-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9GS9H79G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



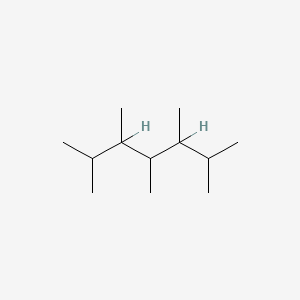
![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)
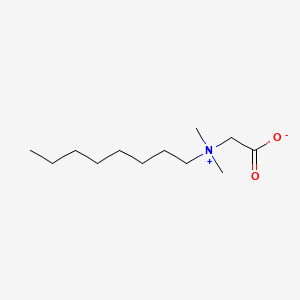
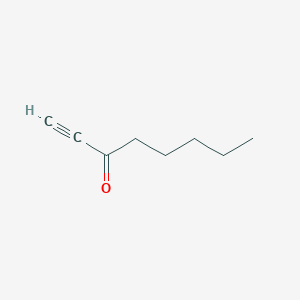

![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)
